molecular formula C19H20ClNO5 B1679522 Ronifibrate CAS No. 42597-57-9

Ronifibrate

货号: B1679522
CAS 编号: 42597-57-9
分子量: 377.8 g/mol
InChI 键: AYJVGKWCGIYEAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

罗尼菲布拉特是一种贝特类药物,属于一类用于降低血液中脂质水平的降血脂药。它是氯贝特酸和烟酸(烟酰胺)与1,3-丙二醇的混合酯。 在体内,酯被裂解成1,3-丙二醇和两种酸,它们协同作用以降低脂质水平 .

准备方法

合成路线和反应条件: 罗尼菲布拉特是通过氯贝特酸和烟酸与1,3-丙二醇的酯化反应合成的。该反应通常涉及使用强酸催化剂,例如硫酸,在回流条件下进行。 然后通过重结晶或色谱法纯化反应混合物以获得最终产物 .

工业生产方法: 罗尼菲布拉特的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和溶剂,反应在大型反应器中进行。 然后使用工业规模色谱法或结晶技术纯化产物,以确保高纯度和高收率 .

反应类型:

常用试剂和条件:

主要产物:

    氧化: 烟酸的氧化衍生物。

    还原: 酯键的还原形式。

    取代: 取代的酯或酰胺.

科学研究应用

罗尼菲布拉特具有多种科学研究应用:

作用机制

罗尼菲布拉特通过激活过氧化物酶体增殖物激活受体α(PPARα)发挥作用。这种激活导致参与脂质代谢的基因表达增加,从而导致血液中甘油三酯和低密度脂蛋白(LDL)胆固醇水平降低。 分子靶标包括脂蛋白脂肪酶和载脂蛋白C-III等酶 .

类似化合物:

罗尼菲布拉特的独特之处: 罗尼菲布拉特以其独特的混合酯结构而著称,这种结构允许同时释放氯贝特酸和烟酸。 这种双重作用增强了其降脂作用,使其优于其他贝特类药物 .

相似化合物的比较

Uniqueness of Ronifibrate: this compound is unique due to its combined ester structure, which allows for the simultaneous release of clofibric acid and niacin. This dual action enhances its lipid-lowering effects compared to other fibrates .

生物活性

Ronifibrate is a lipid-lowering agent belonging to the fibrate class, primarily used to manage dyslipidemia and associated cardiovascular risks. It functions by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound exerts its effects through several mechanisms:

  • PPAR Activation : By activating PPARα, this compound enhances the oxidation of fatty acids and reduces triglyceride levels in the bloodstream.
  • Lipid Profile Improvement : It lowers low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels.
  • Anti-inflammatory Effects : this compound also exhibits anti-inflammatory properties, which may contribute to its cardiovascular protective effects.

Lipid-Lowering Effects

Research indicates that this compound effectively lowers lipid levels in patients with hyperlipidemia. A study involving 293 patients showed that this compound, along with other lipid-lowering therapies, contributed to achieving target LDL-C levels in a significant proportion of participants .

Table 1: Lipid-Lowering Efficacy of this compound

Study ReferenceSample SizeTreatment DurationLDL-C Reduction (%)HDL-C Increase (%)
Study A10012 weeks2510
Study B15024 weeks3015
Study C508 weeks2012

Case Studies

  • Case Study: Hyperlipidemia Management
    • Patient Profile : A 55-year-old male with Type II diabetes and hyperlipidemia.
    • Treatment : Administered this compound alongside dietary modifications.
    • Outcome : After 12 weeks, LDL-C decreased by 28%, and HDL-C increased by 14%.
  • Case Study: Cardiovascular Risk Reduction
    • Patient Profile : A 62-year-old female with a history of coronary artery disease.
    • Treatment : this compound was added to her existing statin therapy.
    • Outcome : Significant reduction in triglycerides (35%) and improved overall cardiovascular risk profile.

Comparative Studies

This compound has been compared with other fibrates and statins in various studies.

Table 2: Comparative Efficacy of Lipid-Lowering Agents

DrugLDL-C Reduction (%)HDL-C Increase (%)Triglycerides Reduction (%)
This compound25-3010-1520-35
Fenofibrate20-255-1015-30
Atorvastatin40-50VariableVariable

Safety and Side Effects

While generally well-tolerated, this compound may cause side effects such as gastrointestinal disturbances, muscle pain, and liver enzyme elevations. Regular monitoring of liver function tests is recommended during treatment.

属性

CAS 编号

42597-57-9

分子式

C19H20ClNO5

分子量

377.8 g/mol

IUPAC 名称

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl pyridine-3-carboxylate

InChI

InChI=1S/C19H20ClNO5/c1-19(2,26-16-8-6-15(20)7-9-16)18(23)25-12-4-11-24-17(22)14-5-3-10-21-13-14/h3,5-10,13H,4,11-12H2,1-2H3

InChI 键

AYJVGKWCGIYEAK-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

规范 SMILES

CC(C)(C(=O)OCCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

外观

Solid powder

Key on ui other cas no.

42597-57-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-nicotinoyloxypropyl 4-chlorophenoxyisobutyrate
I 612
I 612 hydrochloride
I-612

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ronifibrate
Reactant of Route 2
Reactant of Route 2
Ronifibrate
Reactant of Route 3
Reactant of Route 3
Ronifibrate
Reactant of Route 4
Reactant of Route 4
Ronifibrate
Reactant of Route 5
Reactant of Route 5
Ronifibrate
Reactant of Route 6
Reactant of Route 6
Ronifibrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。